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Compound of Interest

Compound Name: VU6019650

Cat. No.: B15617756

A Potent and Selective Orthosteric Antagonist of the
M5 Muscarinic Acetylcholine Receptor

This technical guide provides an in-depth overview of VU6019650, a novel small molecule that
has garnered significant interest within the scientific community for its potential therapeutic
applications, particularly in the context of substance use disorders. VU6019650 is a potent and
highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5
MAChR), a G protein-coupled receptor implicated in the modulation of the brain's reward
circuitry.

The IUPAC name for VU6019650 is detailed in the primary publication describing its synthesis
and characterization: "Development of VU6019650: A Potent, Highly Selective, and
Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the
Treatment of Opioid Use Disorder” published in the Journal of Medicinal Chemistry in 2022.

Core Compound Profile

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15617756?utm_src=pdf-interest
https://www.benchchem.com/product/b15617756?utm_src=pdf-body
https://www.benchchem.com/product/b15617756?utm_src=pdf-body
https://www.benchchem.com/product/b15617756?utm_src=pdf-body
https://www.benchchem.com/product/b15617756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

) ) Orthosteric Antagonist of M5
Mechanism of Action [1][2]
MAChR

Potency (IC50 for human M5) 36 nM [1][2]

o >100-fold selectivity against
Selectivity [11[2]
human M1-4 mAChRs

Inhibits rewarding effects of
Oxycodone and reduces self-

Key In Vivo Effect o o [1]
administration in rats (10-56.6

mg/kg)

Development Status Preclinical [2]

Signaling Pathway of M5 Muscarinic Acetylcholine
Receptor

The M5 muscarinic acetylcholine receptor is a Gq protein-coupled receptor (GPCR).[3] Upon
binding of an agonist, such as acetylcholine, the receptor undergoes a conformational change,
activating the associated heterotrimeric Gq protein. This activation leads to the dissociation of
the Gaq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic
reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein
kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and
neurotransmitter release. As an antagonist, VU6019650 blocks the initial binding of
acetylcholine, thereby inhibiting this entire downstream signaling pathway.
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Caption: M5 muscarinic acetylcholine receptor signaling pathway and the antagonistic action of
VU6019650.

Experimental Protocols

The development and characterization of VU6019650 involved a series of key experiments.
The detailed protocols are available in the supplementary information of the primary
publication. Below is a summary of the methodologies.

Synthesis of VU6019650

The synthesis of VU6019650 is a multi-step process that was achieved through chemical
optimization of initial high-throughput screening hits. A generalized workflow is as follows:

o Mesylation: The starting material, a primary alcohol, undergoes mesylation.

o Substitution: The mesylated intermediate is then subjected to a substitution reaction with
imidazole.
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» Deprotection: A Boc protecting group is removed.

» Sulfonylation: The final step involves a reaction with a sulfonyl chloride to yield VU6019650.
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Caption: Generalized synthetic workflow for VU6019650.

In Vitro Potency and Selectivity Assays

The potency and selectivity of VU6019650 were determined using in vitro functional assays.

e Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4,
or M5 muscarinic acetylcholine receptors were used.

o Assay Principle: A fluorescence-based calcium mobilization assay was employed to measure
the antagonist activity of VU6019650.

e Protocol Outline:
o Cells were plated in 384-well plates.
o Cells were loaded with a calcium-sensitive fluorescent dye.
o VU6019650 was added at various concentrations.
o Cells were stimulated with an EC80 concentration of acetylcholine.

o The change in fluorescence, indicative of intracellular calcium levels, was measured using
a fluorescence plate reader.

o IC50 values were calculated from the concentration-response curves.

In Vivo Rodent Model of Opioid Self-Administration
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To assess the therapeutic potential of VU6019650 in opioid use disorder, a rat model of
oxycodone self-administration was utilized.

e Animals: Male Sprague-Dawley rats were used.

e Surgical Preparation: Rats were surgically implanted with intravenous catheters for drug self-
administration.

e Training: Rats were trained to self-administer oxycodone by pressing a lever in an operant
chamber.

e Testing:
o A stable baseline of oxycodone self-administration was established.
o VU6019650 was administered intraperitoneally at doses ranging from 10 to 56.6 mg/kg.

o The number of oxycodone infusions self-administered after treatment with VU6019650
was recorded and compared to vehicle-treated controls.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of
VU6019650.

Table 1: In Vitro Potency and Selectivity of VU6019650

Receptor Subtype IC50 (nM) Fold Selectivity (vs. M5)
Human M5 36

Human M1 >3,600 >100

Human M2 >3,600 >100

Human M3 >3,600 >100

Human M4 >3,600 >100
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Table 2: In Vivo Efficacy of VU6019650 in a Rat Model of Oxycodone Self-Administration

% Reduction in
Oxycodone Self-

Treatment Group Dose (mg/kg, i.p.) Administration (Mean +
SEM)

Vehicle - 0x10

VU6019650 10 25+8

VU6019650 30 55+ 12

VU6019650 56.6 70+ 15

p < 0.05, **p < 0.01 compared
to vehicle

Conclusion

VU6019650 is a potent, selective, and systemically active orthosteric antagonist of the M5
muscarinic acetylcholine receptor.[2] Its ability to attenuate the rewarding effects of opioids in
preclinical models highlights its potential as a novel therapeutic agent for the treatment of
opioid use disorder.[1] The data presented in this technical guide provide a comprehensive
overview for researchers and drug development professionals interested in the pharmacology
and therapeutic potential of this promising compound. Further investigation into the clinical
efficacy and safety of VU6019650 is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [VU6019650: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617756#vu6019650-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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